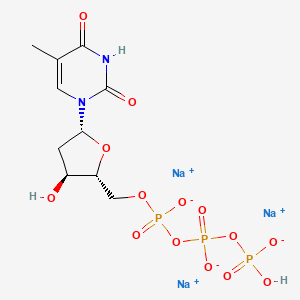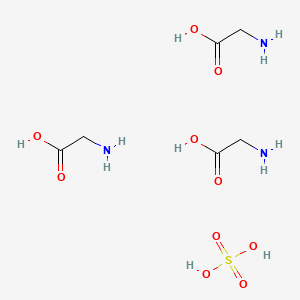
2-Cyano-N,N-dimethylacetamide
Overview
Description
2-Cyano-N,N-dimethylacetamide is a chemical compound with the CAS Number: 7391-40-4 and a molecular weight of 112.13 . It is used as an important intermediate in the synthesis of the herbicide nicosulfuron .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8N2O/c1-7(2)5(8)3-4-6/h3H2,1-2H3 . In the crystal structure of the compound, molecules are linked by weak C-H⋯O hydrogen bonds, forming a three-dimensional network .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, it is known to be an important intermediate in the synthesis of certain herbicides .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Catalysis
2-Cyano-N,N-dimethylacetamide has been utilized in the synthesis of various organic compounds. It serves as a reagent in the preparation of N-substituted 4,6-dimethyl-3-cyano-2-pyridones under microwave irradiation, offering a rapid and high-yield method for producing these compounds without solvent (Mijin & Marinković, 2006)[https://consensus.app/papers/synthesis-n‐substituted-mijin/ca9d3314f7ad52b48998470c49f22008/?utm_source=chatgpt]. Additionally, it has been used in the synthesis of cyanoximes and their bivalent palladium and platinum complexes, demonstrating significant biological activity (Eddings et al., 2004)[https://consensus.app/papers/first-bivalent-palladium-platinum-cyanoximates-eddings/138006888de05bf792fd86d96cba2fd3/?utm_source=chatgpt]. Moreover, it plays a role in the synthesis of pyrimidine derivatives, showing potential antitumor activity (Fahim et al., 2019)[https://consensus.app/papers/synthesis-antitumor-activity-docking-study-novel-fahim/caecf8afd60b5513a9b300bf407e60e4/?utm_source=chatgpt].
Material Science and Electrochemistry
In material science, this compound has been investigated for its ability to improve the properties of materials. For instance, it has been used as a film-forming additive to enhance the cyclic stability of high-voltage lithium-rich cathodes at both room and elevated temperatures (Tu et al., 2016)[https://consensus.app/papers/dimethylacetamide-filmforming-improving-stability-tu/b04261fb85ac5109bdfc163128b146ee/?utm_source=chatgpt]. This additive effectively suppresses the decomposition of electrolytes and the degradation of cathode materials, leading to improved battery performance.
Photocatalysis and CO2 Reduction
Furthermore, this compound has been explored in the field of photocatalysis, particularly in the photocatalytic reduction of CO2. It serves as an alternative solvent system that demonstrates catalytic activities in the presence of specific catalysts and photosensitizers, leading to the production of carbon monoxide and formate without the evolution of hydrogen from water reduction (Kuramochi et al., 2014)[https://consensus.app/papers/reduction-nndimethylacetamidewater-solvent-system-kuramochi/d894eba2933358beb72d4dad6fac35c9/?utm_source=chatgpt].
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used as a reagent in organic synthesis , suggesting that its targets could be a variety of organic compounds depending on the specific reaction.
Mode of Action
2-Cyano-N,N-dimethylacetamide is an important ester of cyanoacetic acid and can be used as a precursor for carbonyl compounds in organic synthesis . The exact mode of action would depend on the specific reaction it is involved in. For example, in the cyanoacetylation of amines, this compound could interact with its targets to form a variety of heterocyclic compounds .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reaction it is involved in. As a reagent in organic synthesis, it can contribute to the formation of a variety of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction of cyanoacetic acid with dimethylamine to produce this compound is typically carried out under specific temperature and pressure conditions, and usually in an inert atmosphere (such as nitrogen) to avoid the influence of oxygen .
properties
IUPAC Name |
2-cyano-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-7(2)5(8)3-4-6/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATJPVGBSAQWAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290832 | |
| Record name | 2-Cyano-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7391-40-4 | |
| Record name | 7391-40-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyano-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-N,N-dimethylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 2-Cyano-N,N-dimethylacetamide in organic synthesis?
A2: this compound serves as a valuable building block in organic synthesis. One notable application involves its use as a precursor in the synthesis of 2-chloro-N,N-dimethylnicotinamide, a key intermediate in various synthetic processes []. This synthesis pathway involves a multi-step approach starting with the reaction of propargyl alcohol and dipropylamine, followed by a Knoevenagel condensation with this compound, and finally a cyclization reaction [].
Q2: Can this compound be used to synthesize other halogenated compounds?
A3: Yes, this compound can be brominated to produce 2-Bromo-2-cyano-N,N-dimethylacetamide [, ]. This brominated derivative acts as a selective brominating agent, specifically targeting the alpha-carbon of enolizable ketones [].
Q3: Are there any stability concerns regarding this compound?
A4: While this compound is generally stable at room temperature, it exhibits instability under basic conditions []. For long-term storage, it is recommended to keep it refrigerated at temperatures between 0-10 °C and shielded from light to maintain its integrity [].
Q4: What safety precautions should be taken when handling this compound?
A5: Due to its potential toxicity, it is essential to handle this compound with caution. It is recommended to use appropriate personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area or under a fume hood to minimize exposure [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B1580503.png)








